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Compound of Interest

Compound Name: Tanerasertib

Cat. No.: B15606804 Get Quote

CAS Number: 3034255-93-8

This document provides an in-depth technical overview of Tanerasertib, a potent and highly

selective allosteric inhibitor of the E17K mutant of protein kinase B (AKT1). This guide is

intended for researchers, scientists, and drug development professionals interested in the

preclinical and clinical investigation of this compound.

Core Compound Information
Parameter Value Reference

CAS Number 3034255-93-8 [1]

Synonyms ALTA-2618 [1]

Molecular Formula C33H28FN11 [1]

Mechanism of Action
Allosteric Inhibitor of AKT1

(E17K mutant)
[1]

Quantitative Efficacy and Selectivity
Tanerasertib has demonstrated potent and selective inhibition of AKT isoforms, with a

particular strength against the oncogenic E17K mutant of AKT1. The following tables

summarize key quantitative data from in vitro studies.
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In Vitro Inhibitory Activity
Target IC50 (nM) Reference

AKT1 5.0 [2]

AKT2 4.5 [2]

AKT3 16 [2]

AKT1-E17K Potent Inhibitor [2]

Kinase Selectivity Profile
A comprehensive kinase selectivity panel is crucial for understanding the off-target effects of a

small molecule inhibitor. While a full selectivity panel for Tanerasertib is not publicly available,

the following represents a general approach to presenting such data.

Kinase Percent Inhibition at 1 µM

Kinase A >90%

Kinase B <10%

Kinase C 25%

... ...

Note: This table is a template. Specific data for Tanerasertib against a broad kinase panel

would be populated here as it becomes available.

Signaling Pathway
Tanerasertib exerts its therapeutic effect by modulating the PI3K/AKT/mTOR signaling

pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and

metabolism, and its aberrant activation is a hallmark of many cancers. The E17K mutation in

AKT1 leads to constitutive activation of this pathway.
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Tanerasertib's inhibition of the PI3K/AKT/mTOR pathway.
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Experimental Protocols
The following are representative protocols for key in vitro and in vivo assays used to

characterize Tanerasertib.

In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the IC50 value of Tanerasertib against AKT1 E17K.[1][2][3]

Materials:

Recombinant active AKT1 E17K enzyme

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

AKT substrate peptide (e.g., Crosstide)

ATP

Tanerasertib serial dilutions

ADP-Glo™ Kinase Assay kit (Promega)

96-well or 384-well plates

Procedure:

Prepare serial dilutions of Tanerasertib in kinase buffer.

In a white, opaque assay plate, add the Tanerasertib dilutions.

Add the recombinant AKT1 E17K enzyme to the wells.

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent

and incubating for 40 minutes at room temperature.
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Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature to

convert the generated ADP to a luminescent signal.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each Tanerasertib concentration relative to a no-inhibitor

control.

Plot the percent inhibition versus the logarithm of the Tanerasertib concentration and fit the

data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Format)
This protocol is for assessing the effect of Tanerasertib on the viability of cancer cells

harboring the AKT1 E17K mutation.[4][5]

Materials:

AKT1 E17K-mutant cancer cell line (e.g., MCF7-AKT1-E17K)

Complete cell culture medium

Tanerasertib serial dilutions

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Procedure:

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to

adhere overnight.

Replace the medium with fresh medium containing serial dilutions of Tanerasertib. Include a

vehicle-only control.
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Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2

incubator.

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the

MTT to formazan crystals.

Add the solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Plot the percentage of cell viability versus the logarithm of the Tanerasertib concentration to

determine the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of

Tanerasertib in a mouse xenograft model.[6][7][8]

Materials:

Immunodeficient mice (e.g., athymic nude or NOD/SCID)

AKT1 E17K-mutant cancer cell line

Matrigel (optional)

Tanerasertib formulation for in vivo administration

Vehicle control

Procedure:

Subcutaneously implant the AKT1 E17K-mutant cancer cells (typically mixed with Matrigel)

into the flank of the immunodeficient mice.

Monitor the mice for tumor growth.
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When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Administer Tanerasertib or the vehicle control to the respective groups according to the

desired dosing schedule and route of administration (e.g., oral gavage).

Measure tumor volume and body weight 2-3 times per week.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, histopathology, biomarker analysis).

Analyze the tumor growth data to determine the anti-tumor efficacy of Tanerasertib.
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A typical preclinical evaluation workflow for Tanerasertib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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